molecular formula C15H15NO5S2 B2589847 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide CAS No. 920390-63-2

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide

Cat. No.: B2589847
CAS No.: 920390-63-2
M. Wt: 353.41
InChI Key: KSDNNLSYGOPDBK-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide is a high-purity chemical compound with the molecular formula C 15 H 15 NO 5 S 2 and a molecular weight of 353.4 g/mol . This benzamide derivative features methanesulfonyl substituents on both the benzamide ring and the aniline ring, a structural motif found in compounds investigated for their potential as Sirtuin-2 (SIRT2) deacetylase inhibitors . Inhibitors of SIRT2 have shown protective effects in preclinical models of neurodegenerative diseases, such as Huntington's and Parkinson's, by modulating processes like polyglutamine aggregation . The distinct spatial arrangement of its sulfonyl groups influences the molecule's three-dimensional conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its biological activity and physicochemical properties . This product is intended for research purposes in life sciences and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-methylsulfonyl-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-22(18,19)13-8-6-12(7-9-13)16-15(17)11-4-3-5-14(10-11)23(2,20)21/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDNNLSYGOPDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide typically involves the reaction of methanesulfonyl chloride with appropriate benzamide derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl groups to methyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfone derivatives, while reduction with lithium aluminum hydride can produce methyl-substituted benzamides.

Scientific Research Applications

3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide -SO₂CH₃ at C3 (benzamide), -SO₂CH₃ at C4 (phenylamine) 394.41 Dual methanesulfonyl groups
3-Cyano-N-(4-methanesulfonylphenyl)benzamide -CN at C3 (benzamide), -SO₂CH₃ at C4 (phenylamine) 300.33 Cyano, methanesulfonyl
4-({[(3-Methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide -SO₂NHCH₂- bridge with 3-methoxyphenyl, -CH₃ at C4 (phenylamine) 410.49 Sulfonamide, methoxy, methyl
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide -SO₂NH-(4-ethoxyphenyl) at C4 (phenylamine) 396.46 Sulfonamide, ethoxy

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The dual methanesulfonyl groups in the target compound increase electrophilicity and hydrogen-bonding capacity compared to analogues with cyano (-CN) or ethoxy (-OCH₂CH₃) groups .
  • Positional Effects : Substituents at the para position of the phenylamine moiety (e.g., -SO₂CH₃ in the target compound vs. -SO₂NH-(4-ethoxyphenyl) in ) significantly alter solubility and target selectivity.

Physicochemical Properties

  • Solubility : The dual sulfonyl groups in the target compound likely reduce lipophilicity (calculated LogP ≈ 1.8) compared to methyl- or ethoxy-substituted analogues (LogP ≈ 2.5–3.0) .

Biological Activity

3-Methanesulfonyl-N-(4-methanesulfonylphenyl)benzamide (CAS No. 920390-63-2) is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with two methanesulfonyl groups attached to the phenyl ring, which may enhance its solubility and biological interactions. The presence of sulfonyl moieties is known to influence the compound's pharmacokinetic properties, potentially improving its efficacy and safety profile.

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been shown to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .

Anticancer Potential

Sulfonamide derivatives are also being investigated for their anticancer activities. Studies have suggested that modifications in the benzamide structure can lead to enhanced cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. The methanesulfonyl groups enhance the compound's binding affinity, which may lead to modulation of enzymatic activity and cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. For example, modifications in the aromatic region or the amide portion can significantly impact potency and selectivity against targeted pathogens or cancer cells .

Modification TypeEffect on Activity
Aromatic SubstituentsIncreased binding affinity
Amide Linkage VariationsAltered cytotoxicity

Case Studies

  • Antiviral Activity : A study highlighted a series of aminomethyl-benzamides that showed potent inhibition against Ebola virus entry. Similar structural motifs in this compound could suggest potential antiviral applications .
  • Antibacterial Efficacy : Another investigation into thiazole-sulfonamide hybrids revealed promising antibacterial activity against both Gram-negative and Gram-positive bacteria. The findings suggest that compounds with similar sulfonamide structures could be effective in treating bacterial infections .

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